molecular formula C17H14N2O2 B2579444 6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid CAS No. 588711-28-8

6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Cat. No.: B2579444
CAS No.: 588711-28-8
M. Wt: 278.311
InChI Key: MQZUPNAVDKABPT-UHFFFAOYSA-N
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Description

6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C17H14N2O2 and its molecular weight is 278.311. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Catalysis

6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid and its derivatives have been extensively utilized in the field of chemical synthesis. They act as key intermediates and catalysts in various reactions. For instance, phosphine-catalyzed annulation processes use derivatives of this compound to synthesize highly functionalized tetrahydropyridines, showcasing complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). Another example is the application of cyclic amines including derivatives of this compound in redox-annulations with α,β-unsaturated carbonyl compounds, demonstrating the generation of conjugated azomethine ylides followed by electrocyclization (Kang, Richers, Sawicki, & Seidel, 2015).

Pharmacological Potential

This compound and its derivatives have been investigated for their pharmacological potential. For instance, a class of potent 5-lipoxygenase (5-LO) product synthesis inhibitors based on the structure of this compound has shown potential in suppressing inflammatory and allergic diseases (Werz et al., 2008). Furthermore, derivatives have been studied for their antiviral activities against various viruses, demonstrating efficacy in specific contexts (Ivashchenko et al., 2014).

Material Synthesis

In the field of material science, these compounds have been used in the synthesis of new materials. For instance, novel pyrazolo[3,4-b]pyridine products have been synthesized via condensation processes (Ghaedi et al., 2015). Additionally, the compound has been used in microwave-promoted syntheses of pyridine carboxamides and tert-carboximides, showcasing versatility in reaction types (Su, Zhao, Zhang, & Qin, 2009).

Properties

IUPAC Name

6-ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-2-11-6-7-14-12(9-11)13(17(20)21)10-16(19-14)15-5-3-4-8-18-15/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZUPNAVDKABPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.